molecular formula C15H20FN3O B11749659 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B11749659
M. Wt: 277.34 g/mol
InChI Key: QYRPHKLHYPDEIW-UHFFFAOYSA-N
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Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Preparation Methods

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves several steps. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. Molecular docking studies have shown that similar compounds can fit into active sites of target proteins, justifying their biological activities .

Comparison with Similar Compounds

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research.

Properties

Molecular Formula

C15H20FN3O

Molecular Weight

277.34 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C15H20FN3O/c1-11-14(15(16)19(2)18-11)10-17-8-7-12-5-4-6-13(9-12)20-3/h4-6,9,17H,7-8,10H2,1-3H3

InChI Key

QYRPHKLHYPDEIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCCC2=CC(=CC=C2)OC)F)C

Origin of Product

United States

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